4-Bromo-N-(5-chloro-2-pyridyl)benzamide
Description
4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 5-chloro-2-pyridylamine moiety. This compound is synthesized via coupling reactions between 4-bromobenzoyl chloride and 5-chloro-2-aminopyridine, a method analogous to procedures described for related benzamides (e.g., 81% yield for 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) .
Properties
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMQDMQXJTEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Halogen Substitution Patterns
Variations in halogen type and position significantly influence physicochemical and biological properties:
- The 6-methylpyridyl group may alter steric interactions compared to the 5-chloro-2-pyridyl group in the parent compound .
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : This derivative includes a trifluoropropoxy group, which increases hydrophobicity and may enhance blood-brain barrier penetration. The multi-halogenated aromatic system could improve binding affinity in hydrophobic enzyme pockets .
Table 1: Halogenated Benzamide Derivatives
Heterocyclic Modifications
Replacement of the pyridyl group with other heterocycles alters electronic and steric profiles:
- 4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide : The benzo[b]thiophene moiety introduces sulfur-based π-conjugation, which may enhance interactions with cysteine residues in target proteins. The methyl group increases lipophilicity .
- 4-Bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide : The benzoxazole ring provides a rigid, planar structure, favoring intercalation into DNA or kinase active sites. This modification could improve anticancer or kinase-inhibitory activity .
Table 2: Heterocyclic Analogues
Substituent Positional Isomerism
The position of halogens and functional groups critically impacts activity:
- 5-Bromo-2-chloro-N-(4-methyl-1-piperazinyl)benzamide : Substitution at the ortho position may hinder amide bond solvation, affecting solubility and bioavailability .
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